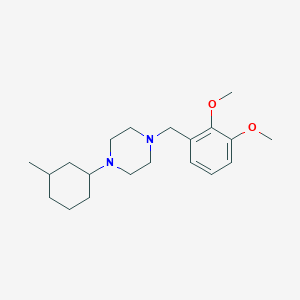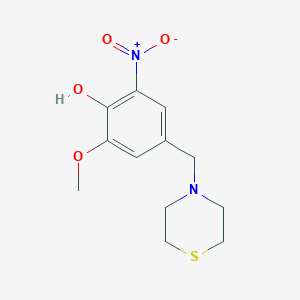
1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine, commonly known as 3,4-Methylenedioxymethamphetamine (MDMA), is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as a stimulant and a hallucinogen, and it is known for its ability to induce feelings of euphoria, increased sociability, and heightened sensory experiences. Despite its popularity, MDMA is a highly regulated substance due to its potential for abuse and its adverse effects on health. In
作用機序
1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for regulating mood, behavior, and other physiological processes. This increased release of neurotransmitters leads to feelings of euphoria, increased sociability, and heightened sensory experiences.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and it can cause dehydration and electrolyte imbalances. Prolonged use of this compound can lead to neurotoxicity and damage to the serotonin system, which can result in long-term negative effects on mood, behavior, and cognitive function.
実験室実験の利点と制限
1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has several advantages and limitations for lab experiments. Its ability to induce feelings of euphoria and sociability makes it useful in studying social behavior and mood regulation. However, its potential for abuse and adverse effects on health make it difficult to use in long-term studies, and its legal status can also pose challenges for researchers.
将来の方向性
There are several future directions for research on 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is the potential therapeutic uses of this compound, particularly in the treatment of PTSD and anxiety disorders. Researchers are also investigating the mechanisms of action of this compound and its impact on neurotransmitter systems. Additionally, there is interest in developing safer and more effective versions of this compound that can be used in clinical settings.
In conclusion, this compound is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. While it has potential therapeutic uses, it is also highly regulated due to its potential for abuse and adverse effects on health. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic uses.
合成法
1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine is synthesized from safrole, a natural substance found in various plants. The synthesis process involves several steps, including the conversion of safrole into isosafrole, followed by the conversion of isosafrole into MDP2P, which is then converted into this compound. The synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been the subject of numerous scientific studies, particularly in the fields of neuroscience and psychology. Researchers have investigated the effects of this compound on the brain, including its impact on neurotransmitter systems such as serotonin, dopamine, and norepinephrine. Studies have also explored the potential therapeutic uses of this compound, such as in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.
特性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-6-4-8-18(14-16)22-12-10-21(11-13-22)15-17-7-5-9-19(23-2)20(17)24-3/h5,7,9,16,18H,4,6,8,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGEFVMFZWFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-(pentanoylamino)benzamide](/img/structure/B5039586.png)
![3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5039606.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5039607.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5039611.png)
![methyl 3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5039618.png)
![4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine](/img/structure/B5039621.png)
![(3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5039628.png)

![5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5039638.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5039647.png)
![2,5-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5039665.png)


![N-(4-bromophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5039681.png)
